molecular formula C12H9N3O3 B11725043 3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid

3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid

Cat. No.: B11725043
M. Wt: 243.22 g/mol
InChI Key: ASTVVEAVFHNUSH-UHFFFAOYSA-N
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Description

3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid is a chemical compound with the molecular formula C12H9N3O3 It is known for its unique structure, which includes a quinoxaline ring attached to a prop-2-enoic acid moiety via a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid typically involves the reaction of quinoxaline derivatives with appropriate acylating agents. One common method includes the use of quinoxaline-6-amine, which is reacted with acryloyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The quinoxaline ring is known to interact with nucleic acids and proteins, potentially disrupting their normal function. This interaction can lead to various biological effects, including inhibition of enzyme activity or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    3-(Quinolin-6-yl)prop-2-enoic acid: Similar structure but with a quinoline ring instead of a quinoxaline ring.

    2-(Quinolin-3-yl)acetic acid: Contains a quinoline ring attached to an acetic acid moiety.

    4-(Quinolin-2-yl)benzoic acid: Features a quinoline ring attached to a benzoic acid moiety.

Uniqueness

3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid is unique due to the presence of the quinoxaline ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications where specific interactions with biological targets are required.

Properties

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

4-oxo-4-(quinoxalin-6-ylamino)but-2-enoic acid

InChI

InChI=1S/C12H9N3O3/c16-11(3-4-12(17)18)15-8-1-2-9-10(7-8)14-6-5-13-9/h1-7H,(H,15,16)(H,17,18)

InChI Key

ASTVVEAVFHNUSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1NC(=O)C=CC(=O)O

Origin of Product

United States

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